Cas no 2034314-06-0 (N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide)

N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
- 2034314-06-0
- N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- AKOS032469722
- F6573-8961
- N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
- N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
-
- Inchi: 1S/C16H15N3O2S/c1-10-15(22-11(2)19-10)16(20)18-7-12-5-14(8-17-6-12)13-3-4-21-9-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)
- InChI Key: PYDUYSPTFWNDMM-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(C)=C1C(NCC1C=NC=C(C2=COC=C2)C=1)=O
Computed Properties
- Exact Mass: 313.08849790g/mol
- Monoisotopic Mass: 313.08849790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.3Ų
- XLogP3: 2.5
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6573-8961-2μmol |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-4mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 4mg |
$66.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-3mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-75mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 75mg |
$208.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-10mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-100mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 100mg |
$248.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-25mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 25mg |
$109.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-20μmol |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-40mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6573-8961-5mg |
N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide |
2034314-06-0 | 5mg |
$69.0 | 2023-09-07 |
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide Related Literature
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Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
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Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
Additional information on N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
Introduction to N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS No. 2034314-06-0)
N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034314-06-0, represents a unique molecular architecture that combines a thiazole core with furan and pyridine moieties. The presence of these heterocyclic rings imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in medicinal chemistry.
The thiazole ring is a well-known pharmacophore in many bioactive molecules, exhibiting a wide range of biological functions including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, the 1,3-thiazole scaffold has been extensively studied for its potential in developing new therapeutic agents. The incorporation of substituents such as 2,4-dimethyl groups enhances the lipophilicity and metabolic stability of the molecule, which are crucial factors for drug efficacy and bioavailability.
The furan-3-yl moiety is another key feature of this compound that contributes to its unique chemical and biological profile. Furan derivatives have been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The combination of the furan ring with the pyridine group creates a molecule with potential interactions at multiple biological targets. This dual functionality makes N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide an intriguing candidate for further investigation in drug development.
In recent years, there has been a growing interest in the development of small molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The pyridine moiety in this compound can serve as a binding site for various biological targets, including kinases and other enzymes relevant to cancer and inflammation. The structural flexibility provided by the thiazole ring allows for further modifications to optimize binding affinity and selectivity.
The synthesis of N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic framework. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of additional functional groups that can fine-tune the biological activity of the molecule.
Evaluation of the pharmacological properties of this compound has revealed promising results in preclinical studies. Initial assays have demonstrated inhibitory activity against several target enzymes associated with cancer cell proliferation and inflammation. The ability to modulate these pathways suggests that N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide may have therapeutic potential in treating various diseases.
The structural features of this compound also make it an attractive scaffold for structure-based drug design. Computational methods such as molecular docking have been used to predict binding interactions between N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide and its target proteins. These studies provide valuable insights into the molecular recognition processes and help guide the design of more potent derivatives.
In conclusion, N-{5-(furan-3-yl)pyridin-3-ylmethyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide (CAS No. 2034314-06) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of heterocyclic moieties and substituents makes it a promising candidate for further development into novel therapeutic agents. Continued investigation into its pharmacological properties and synthetic modifications will likely uncover new opportunities for medical applications.
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